Superior Calcium Channel Antagonist Activity of Hantzsch-Type Derivatives Synthesized from 1-Methyl-5-nitro-1H-imidazole-2-carbaldehyde vs. Nifedipine
Derivatives synthesized directly from 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde (compound 17) via a modified Hantzsch reaction exhibit calcium channel antagonist activity (IC₅₀ range: 10⁻¹¹ to 10⁻¹³ M) that is superior or equipotent to the reference drug nifedipine (IC₅₀ = 1.07 ± 0.12 × 10⁻¹¹ M) in a guinea pig ileum smooth muscle assay [1]. This establishes the compound as the essential precursor for a series of potent investigational agents, where the 1-methyl-5-nitroimidazole moiety serves as a critical pharmacophore, replacing the 2-nitrophenyl group of nifedipine [1].
| Evidence Dimension | In vitro calcium channel antagonist activity (IC₅₀) |
|---|---|
| Target Compound Data | Derivatives (compounds 18-29) synthesized from target compound: IC₅₀ range 10⁻¹¹ to 10⁻¹³ M |
| Comparator Or Baseline | Nifedipine: IC₅₀ = 1.07 ± 0.12 × 10⁻¹¹ M |
| Quantified Difference | Up to 100-fold more potent (IC₅₀ 10⁻¹³ M vs. 1.07 × 10⁻¹¹ M) |
| Conditions | Guinea pig ileum longitudinal smooth muscle assay (in vitro) |
Why This Matters
These potency data provide a quantifiable rationale for procuring this specific aldehyde as the starting material for a novel chemotype of calcium channel antagonists, distinct from the classic 1,4-dihydropyridine class.
- [1] Vo, D. S., et al. (2002). Synthesis and calcium channel antagonist activities of 3-nitrooxyalkyl, 5-alkyl 1,4-dihydro-2,6-dimethyl-4-(1-methyl-5-nitro-2-imidazolyl)-3,5-pyridinedicarboxylates. Il Farmaco, 57(2), 123–128. View Source
